molecular formula C9H10O3 B3012251 3-(4-Hydroxyphenyl)oxetan-3-ol CAS No. 1379812-10-8

3-(4-Hydroxyphenyl)oxetan-3-ol

Cat. No. B3012251
CAS RN: 1379812-10-8
M. Wt: 166.176
InChI Key: BJAUHDWUFDAPOE-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)oxetan-3-ol is a compound that has been studied for its potential as a bioisostere of the carboxylic acid functional group. The oxetane ring in this compound is considered an isostere of the carbonyl moiety, which suggests that it could serve as a surrogate for carboxylic acid in various chemical contexts .

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, the synthesis of 4-hydroxy-3-methoxyphenyl oxime, which shares a similar hydroxyphenyl structure, was achieved using vanillin, hydroxylamine hydrochloric acid, and sodium hydroxide, with an optimal mole ratio of reagents leading to a high product yield of 97.4% . Additionally, the Knoevenagel reaction was employed to synthesize 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), a compound that also contains the 4-hydroxyphenyl moiety .

Molecular Structure Analysis

The molecular structure of compounds with a 4-hydroxyphenyl group has been analyzed using various techniques. For example, NMR and X-ray studies have revealed that 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol exists in the phenol form in solution but prefers a quinone arrangement in the solid state . This indicates that the molecular structure of such compounds can exhibit tautomerism, depending on the state they are in.

Chemical Reactions Analysis

Chemical reactions involving the 3-hydroxyphenyl moiety have been studied, particularly in the context of chemiluminescence. Bicyclic dioxetanes with a 3-hydroxyphenyl group substituted with proton-donating groups at the 4-position have been shown to decompose rapidly with the emission of blue light when treated with tetrabutylammonium fluoride, with the rate of decomposition and chemiluminescence efficiency being influenced by intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-hydroxyphenyl group have been evaluated. For instance, the physicochemical properties of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) were studied, revealing sensitivity to solvent polarity and the ability to form hydrogen bonds with both protic and aprotic solvents. Acid dissociation constants for this compound were estimated using potentiometric and UV/vis titration experiments, as well as (1)H-NMR spectroscopy . Similarly, the oxetane and thietane derivatives were synthesized and evaluated for their physicochemical properties, suggesting their potential as carboxylic acid bioisosteres .

Scientific Research Applications

Bioisosteric Applications

  • 3-(4-Hydroxyphenyl)oxetan-3-ol, as an oxetane ring, has been studied for its potential as a bioisostere of the carboxylic acid functional group. In a study, it was synthesized and evaluated along with derivatives for their physicochemical properties and potential in inhibiting eicosanoid biosynthesis, suggesting its promise as a carboxylic acid isosteric replacement (Lassalas et al., 2017).

Synthetic Chemistry

  • The compound has been used in synthetic and medicinal chemistry. Methods for its synthesis from epoxy chloropropane have been explored, highlighting its utility in preparing 3-oxetanone, a compound frequently employed in drug discovery and synthesis (Tianxiang et al., 2016).

Novel Drug Discovery and Chemistry

  • This compound's derivatives have been used as a substitute for commonly employed functionalities like gem-dimethyl or carbonyl groups in drug discovery, significantly impacting solubility, lipophilicity, metabolic stability, and molecular conformation (Wuitschik et al., 2010).

Applications in Organic Photovoltaics

  • Its derivatives have been explored in the fabrication of organic photovoltaics, specifically in creating nanostructured layers for enhanced efficiency (Brotas et al., 2012).

Chemiluminescent Applications

  • Certain derivatives of this compound have been examined for their chemiluminescent properties, particularly in aqueous systems, suggesting potential use in analytical chemistry (Matsumoto et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

Oxetanes, including “3-(4-Hydroxyphenyl)oxetan-3-ol”, have been employed to improve drugs’ physiochemical properties . Currently, over a dozen oxetane-containing drugs have progressed to different phases of clinical trials . Once one of them gains the FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

properties

IUPAC Name

3-(4-hydroxyphenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAUHDWUFDAPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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